molecular formula C6H14ClNO B1434351 (3R,4S)-3-Methyloxan-4-amine hydrochloride CAS No. 1682655-57-7

(3R,4S)-3-Methyloxan-4-amine hydrochloride

Cat. No. B1434351
M. Wt: 151.63 g/mol
InChI Key: KNQUEEOHOGWETD-GEMLJDPKSA-N
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Description

“(3R,4S)-3-Methyloxan-4-amine hydrochloride” is also known as “(3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride”. It has a molecular weight of 153.61 and its IUPAC name is "(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride" .


Synthesis Analysis

The synthesis of similar compounds involves the use of formic acid at 50-60°C for 8 hours, followed by hydrolysis at 100°C for 2.5 hours . Another method involves the use of proline hydroxylases for selective L-proline hydroxylation .


Chemical Reactions Analysis

The compound can be produced using suitable hydroxylases in a highly regio- and stereo-selective manner . Hydroxylases acting on free L-proline belong to the 2-oxoglutarate-dependent dioxygenase superfamily .


Physical And Chemical Properties Analysis

The compound is a solid and is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Drug Discovery

  • Field : Medicinal Chemistry
  • Application : Pyrrolidine, a five-membered ring with nitrogen, is widely used in drug discovery for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Method : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
  • Results : Among the new pyrrolidines, the cis-3R,4S-configured compounds combine agonistic activity at PPARα and PPARγ, restoring glucose metabolism and ameliorating dyslipidaemia associated with type 2 diabetes .

Bioprocessing and Cell Culture

  • Field : Biotechnology
  • Application : Certain aminocyclopentane derivatives, such as (1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane hydrochloride, are used in bioprocessing and cell culture applications .
  • Results : The outcomes of these applications can vary widely depending on the specific cell lines and culture conditions used. The source does not provide specific quantitative data or statistical analyses .

Synthesis of Bioactive Compounds

  • Field : Organic Chemistry
  • Application : Certain pyrrolidine derivatives, such as (3R,4S)-4-(3,5-Dimethoxyphenyl)-3-pyrrolidinyl]methanol hydrochloride, are used in the synthesis of bioactive compounds .
  • Results : The outcomes of these applications can vary widely depending on the specific reactions and conditions used. The source does not provide specific quantitative data or statistical analyses .

Safety And Hazards

The compound has a GHS07 signal word, indicating that it is a warning. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

(3R,4S)-3-methyloxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-8-3-2-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQUEEOHOGWETD-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCC[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3-Methyl-4-aminotetrahydropyran hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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